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molecular formula C9H11NO3 B1584001 4-Hydroxy-N-(2-hydroxyethyl)benzamide CAS No. 75268-14-3

4-Hydroxy-N-(2-hydroxyethyl)benzamide

Cat. No. B1584001
M. Wt: 181.19 g/mol
InChI Key: KSTDBMBMMLISJA-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

Thionyl chloride (160 ml) was added to 40 g of N-(2-hydroxyethyl)-4-hydroxybenzamide with evolution of gas. The reaction mixture was ultrasonicated for 1.75 hours, then cooled and diluted with ether. The resulting solid product was collected by filtration, washed with ether and dried overnight in a vacuum oven at 40° C. to give 42.5 g of 4,5-dihydro-2-(4-hydroxyphenyl)oxazole in the form of its hydrochloride salt, m.p. 162°-163° C.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.O[CH2:6][CH2:7][NH:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1>CCOCC>[OH:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]2[O:17][CH2:6][CH2:7][N:8]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 g
Type
reactant
Smiles
OCCNC(C1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was ultrasonicated for 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid product was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: CALCULATEDPERCENTYIELD 118%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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